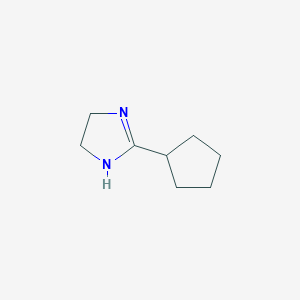

2-Cyclopentyl-4,5-dihydro-1H-imidazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

109152-87-6 |

|---|---|

Molecular Formula |

C8H14N2 |

Molecular Weight |

138.21 g/mol |

IUPAC Name |

2-cyclopentyl-4,5-dihydro-1H-imidazole |

InChI |

InChI=1S/C8H14N2/c1-2-4-7(3-1)8-9-5-6-10-8/h7H,1-6H2,(H,9,10) |

InChI Key |

PBFOECIHBHJRFW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C2=NCCN2 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 2 Cyclopentyl 4,5 Dihydro 1h Imidazole and Its Derivatives

Cyclization Reactions for 4,5-Dihydro-1H-imidazole Ring Formation

The formation of the 4,5-dihydro-1H-imidazole ring is a cornerstone of synthesizing 2-cyclopentyl-4,5-dihydro-1H-imidazole. This is typically achieved through the cyclocondensation of a C1 building block with a C2N2 component, most commonly a 1,2-diamine like ethylenediamine (B42938).

Nitrile-Based Cyclizations with Diamines (e.g., Ethylenediamine in the Presence of Trimethylaluminum)

A convenient and effective method for the synthesis of 2-substituted 4,5-dihydro-1H-imidazoles involves the direct reaction of nitriles with ethylenediamine. nih.gov The use of trimethylaluminum (B3029685) as a promoter facilitates this conversion. In this approach, cyclopentanecarbonitrile (B127170) serves as the precursor for the 2-cyclopentyl substituent. The reaction proceeds through the activation of the nitrile by trimethylaluminum, making it more susceptible to nucleophilic attack by the amino groups of ethylenediamine. This is followed by an intramolecular cyclization and elimination of a methane (B114726) molecule and an aluminum-containing species to yield the desired this compound. This method is valued for its directness and the ready availability of the starting materials.

Key Features of Nitrile-Based Cyclizations:

| Feature | Description |

|---|---|

| Starting Materials | Cyclopentanecarbonitrile, Ethylenediamine |

| Promoter | Trimethylaluminum |

| Key Steps | Nitrile activation, Nucleophilic attack, Intramolecular cyclization |

| Advantages | Direct conversion of nitriles, good yields |

Amidines and Ketones Condensation for Dihydroimidazol-5-one Formation

The synthesis of 4,5-dihydro-1H-imidazol-5-one derivatives can be achieved through the condensation of amidines with α-keto esters. While the direct condensation of an amidine with a simple ketone to form a dihydroimidazol-5-one is less common, the reaction with an α-keto ester provides a viable route to this heterocyclic core. In a potential pathway to a 2-cyclopentyl derivative, cyclopentanecarboxamidine would react with an α-keto ester. The reaction is initiated by the nucleophilic attack of one of the amidine nitrogen atoms on the α-carbonyl group of the keto ester, followed by an intramolecular cyclization involving the second nitrogen atom and the ester carbonyl group, leading to the formation of the dihydroimidazol-5-one ring after elimination of an alcohol molecule. This approach allows for the introduction of substituents at various positions of the imidazole (B134444) core.

Ethyl Ester and Ethylenediamine Cyclocondensation Routes

The cyclocondensation of ethyl esters with ethylenediamine is a well-established method for the synthesis of 2-substituted-2-imidazolines. To synthesize this compound, ethyl cyclopentanecarboxylate (B8599756) would be reacted with ethylenediamine. This reaction is typically carried out at elevated temperatures and may be facilitated by a catalyst. The process involves the nucleophilic attack of one of the amino groups of ethylenediamine on the ester carbonyl carbon, forming a hydroxyaminal intermediate. Subsequent intramolecular cyclization and elimination of ethanol (B145695) and water drives the reaction towards the formation of the stable 2-imidazoline ring.

Reaction Parameters for Ester-Diamine Cyclocondensation:

| Parameter | Typical Condition |

|---|---|

| Temperature | Elevated temperatures (e.g., reflux) |

| Catalyst | Acid or base catalysts can be employed |

| Byproducts | Ethanol, Water |

| Product | this compound |

Multi-Component Reaction (MCR) Strategies in Dihydroimidazole (B8729859) Synthesis

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govresearchgate.netorganic-chemistry.orggoogle.com Several MCRs have been developed for the synthesis of highly substituted dihydroimidazole derivatives. These reactions offer significant advantages in terms of efficiency, atom economy, and the ability to generate diverse molecular libraries. For instance, a three-component reaction involving an aldehyde, a 1,2-dicarbonyl compound, and ammonium (B1175870) acetate (B1210297) can yield 2,4,5-trisubstituted imidazoles. researchgate.netorganic-chemistry.orggoogle.com By modifying the starting materials and reaction conditions, this approach can be adapted for the synthesis of dihydroimidazole derivatives. The versatility of MCRs allows for the incorporation of the cyclopentyl group at the 2-position by selecting the appropriate aldehyde or other starting material.

Transition Metal-Catalyzed Synthetic Approaches

Transition metal catalysis has provided innovative and efficient pathways for the synthesis of heterocyclic compounds, including dihydroimidazoles. Palladium-catalyzed reactions, in particular, have been instrumental in developing novel multicomponent syntheses.

Palladium-Catalyzed Multicomponent Synthesis from Imines and Acid Chlorides

A notable example of a transition metal-catalyzed approach is the palladium-catalyzed multicomponent synthesis of 2-imidazolines from imines and acid chlorides. acs.org This reaction proceeds through the coupling of an imine, an acid chloride, and carbon monoxide to form an imidazolinium carboxylate intermediate, which then undergoes decarboxylation to yield the 2-imidazoline. acs.org To synthesize a 2-cyclopentyl derivative, cyclopentanecarbonyl chloride could be utilized as the acid chloride component. This methodology allows for the assembly of highly substituted and structurally diverse imidazolines with good control over the substitution pattern. The reaction conditions are typically mild, and the process tolerates a variety of functional groups. acs.org

Components of the Palladium-Catalyzed Synthesis:

| Component | Role | Example for 2-Cyclopentyl Derivative |

|---|---|---|

| Imine | Provides the N-C-N backbone | Formed from an aldehyde and an amine |

| Acid Chloride | Source of the 2-substituent | Cyclopentanecarbonyl chloride |

| Carbon Monoxide | C1 source | Gaseous CO |

| Palladium Catalyst | Facilitates the coupling reaction | Various Pd complexes |

Investigation of Other Metal and Organocatalysts

The synthesis of dihydroimidazole systems, including this compound, has been significantly advanced by the exploration of a diverse range of metal and organocatalysts. These catalysts offer alternatives to traditional methods, often providing improved yields, milder reaction conditions, and greater functional group tolerance.

Metal catalysts play a prominent role in modern synthetic routes. Palladium-catalyzed reactions, for instance, enable the multicomponent synthesis of 2-imidazolines from imines, acid chlorides, and carbon monoxide. This process forms an imidazolinium carboxylate intermediate, which upon decarboxylation, yields the desired imidazoline (B1206853). The addition of benzoic acid has been shown to suppress the formation of the aromatized imidazolium (B1220033) salt byproduct, selectively generating trans-disubstituted imidazolines in good yields. mdpi.com Copper(II) acetate, in conjunction with an oxidant like PhI(OAc)₂, facilitates the amination of aliphatic C-H bonds within N-alkylamidines to form dihydroimidazoles. organic-chemistry.org Silver catalysts, such as silver triflate (AgOTf), have proven effective in the diastereoselective synthesis of trans-2,5-disubstituted imidazolines through a [3 + 2] cycloaddition involving aziridines and imines. nih.govrsc.org Furthermore, heterogeneous catalysts like Co(II)-Cu(II) mixed-oxides have been successfully employed for the one-pot synthesis of 2,4,5-triaryl-1H-imidazole derivatives under microwave irradiation, demonstrating high efficiency and reusability. rsc.org

Organocatalysis has emerged as a powerful, metal-free alternative for imidazoline synthesis. Iodine, often generated in situ from sodium iodide and an oxidant like hydrogen peroxide, efficiently catalyzes the condensation of aldehydes with ethylenediamine to produce 2-imidazolines in high yields. organic-chemistry.org This method is noted for being mild and environmentally friendly. organic-chemistry.orgorganic-chemistry.org Thiazolium salts have been utilized in the one-pot synthesis of substituted imidazoles, where they catalyze the addition of an aldehyde to an acyl imine, forming an α-ketoamide that subsequently cyclizes. wustl.edu Photoredox catalysis, using compounds like Ru(bpy)₃Cl₂, offers another metal-free approach. Visible light can induce intramolecular cyclization of 1,2-diamine derivatives to afford highly substituted tetrahydroimidazoles with high diastereoselectivity. nih.gov

A summary of various catalytic systems is presented below.

Table 1: Selected Metal and Organocatalysts in Dihydroimidazole Synthesis| Catalyst System | Reactants | Product Type | Key Features |

|---|---|---|---|

| Palladium complexes | Imines, Acid Chlorides, CO | trans-Disubstituted imidazolines | Multicomponent reaction; suppresses aromatization. mdpi.com |

| Cu(OAc)₂ / PhI(OAc)₂ | N-Alkylamidines | Dihydroimidazoles | C-H amination. organic-chemistry.org |

| AgOTf | N-Tosylaziridines, Imines | trans-2,5-Disubstituted imidazolines | Diastereoselective [3+2] cycloaddition. nih.govrsc.org |

| Co(II)-Cu(II) mixed-oxide | Aldehydes, Diketones, NH₄OAc | 2,4,5-Trisubstituted imidazoles | Heterogeneous, reusable, microwave-assisted. rsc.org |

| NaI / H₂O₂ | Aldehydes, Ethylenediamine | 2-Substituted imidazolines | In situ generation of iodine; green methodology. organic-chemistry.org |

| Thiazolium salts | Aldehydes, Acyl imines | Substituted imidazoles | Organocatalytic; one-pot synthesis. wustl.edu |

| Ru(bpy)₃Cl₂ / Visible Light | 1,2-Diamine derivatives | Tetrahydroimidazoles | Photoredox catalysis; high diastereoselectivity. nih.gov |

Stereoselective Synthesis of Dihydroimidazole Systems

Achieving stereochemical control is a critical objective in the synthesis of complex molecules, and dihydroimidazoles are no exception. The development of diastereoselective and enantioselective methods allows for the precise construction of stereoisomers, which is particularly important for applications in medicinal chemistry and catalysis.

Diastereoselective Control in Imidazoline Formation

Diastereoselectivity in imidazoline synthesis is often achieved by controlling the relative configuration of substituents on the heterocyclic ring, typically at the C4 and C5 positions. Several strategies have been developed to this end. For example, a highly diastereoselective synthesis of trans-2,5-disubstituted imidazolines has been accomplished using a silver triflate (AgOTf) catalyzed reaction between N-tosylaziridine 2,2-dicarboxylates and trans-imines. nih.govrsc.org This reaction proceeds through a regioselective cleavage of the aziridine (B145994) C-C bond to form an azomethine ylide, which then undergoes a diastereoselective [3+2] cycloaddition. nih.gov

Another approach involves the palladium-catalyzed multicomponent reaction of imines and acid chlorides, which, after decarboxylation in the presence of benzoic acid, yields trans-disubstituted imidazolines with good selectivity. mdpi.com Visible-light-induced photoredox catalysis has also been used for the efficient synthesis of highly substituted tetrahydroimidazole derivatives, affording the desired products with high diastereoselectivity. nih.gov Furthermore, sustainable one-pot synthetic routes have been developed to selectively obtain either cis or trans diastereomers of 2,4,5-trisubstituted-2-imidazolines by carefully controlling reaction parameters such as temperature and solvent. semanticscholar.org

Chiral Precursors in Dihydroimidazole Synthesis

The use of chiral, non-racemic starting materials represents a direct and effective strategy for synthesizing enantiomerically pure or enriched dihydroimidazoles. This approach transfers the stereochemistry of the precursor to the final heterocyclic product. Chiral diamines are common precursors for this purpose. For instance, optically active 2-imidazoline derivatives can be synthesized from the reaction of α,α-difluoroalkyl amines with chiral β-diamines. organic-chemistry.org

A notable example is the use of trans-1,2-diaminocyclohexane, a readily available chiral building block. This diamine can be used to prepare chiral 2-unsubstituted imidazole N-oxides, which serve as valuable precursors for the in-situ generation of chiral N-heterocyclic carbenes (NHCs). nih.gov The synthesis of chiral bis(imidazolinyl)pyridine ligands, which are important in asymmetric catalysis, can be achieved directly from the corresponding dialdehydes and chiral ethylenediamine derivatives. organic-chemistry.org The incorporation of a chiral fragment from a precursor is a foundational strategy for accessing a wide array of chiral dihydroimidazole systems for applications in asymmetric synthesis. nih.gov

Green Chemistry Principles in Dihydroimidazole Synthesis

The integration of green chemistry principles into the synthesis of dihydroimidazoles aims to reduce the environmental impact by minimizing waste, avoiding hazardous reagents, and improving energy efficiency. chemistryjournals.netjddhs.com

One key area of focus is the use of environmentally benign reagents and catalysts. A mild and efficient process for synthesizing 2-imidazolines utilizes hydrogen peroxide as an oxidant with a substoichiometric amount of sodium iodide as the catalyst, offering an alternative to toxic halide reagents. organic-chemistry.orgorganic-chemistry.org The reaction of aldehydes and ethylenediamine with iodine in the presence of potassium carbonate is another example of a straightforward synthesis with good yields. organic-chemistry.org

Solvent choice is another critical aspect of green synthesis. jddhs.com A sustainable, one-pot, diastereoselective synthesis of 2,4,5-trisubstituted-2-imidazolines has been systematically studied in sixteen different green solvents. semanticscholar.org Water has been used as a solvent for the reaction of aromatic aldehydes with ethylenediamine using pyridinium (B92312) hydrobromide perbromide. organic-chemistry.org In some cases, reactions can be performed under solvent-free conditions, significantly reducing waste. researchgate.net For example, the synthesis of 2,4,5-trisubstituted imidazoles catalyzed by a MIL-101(Cr) metal-organic framework proceeds efficiently without any solvent. mdpi.com

Energy efficiency is addressed through methods like microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption. jddhs.comresearchgate.netnih.gov The use of microwave irradiation has been applied to the synthesis of 2,4,5-triaryl-1H-imidazole derivatives, leading to better yields in less time. rsc.org These approaches, which emphasize atom economy, safer solvents, and energy efficiency, are crucial for the development of sustainable synthetic routes to dihydroimidazoles. researchgate.netnih.gov

Table 2: Application of Green Chemistry Principles in Dihydroimidazole Synthesis

| Green Chemistry Principle | Application in Dihydroimidazole Synthesis | Example |

|---|---|---|

| Safer Reagents/Catalysts | Use of non-toxic oxidants and catalysts. | H₂O₂ as an oxidant with catalytic NaI, replacing hazardous halides. organic-chemistry.org |

| Safer Solvents | Employing water or other green solvents; solvent-free conditions. | Synthesis in water using pyridinium hydrobromide perbromide; organic-chemistry.org solvent-free synthesis using MIL-101(Cr). mdpi.com |

| Energy Efficiency | Use of microwave irradiation to reduce reaction times and energy input. | Microwave-assisted synthesis of 2,4,5-triaryl-1H-imidazole derivatives. rsc.org |

| Waste Prevention | One-pot syntheses to minimize intermediate isolation and purification steps. | One-pot, diastereoselective synthesis of 2,4,5-trisubstituted-2-imidazolines. semanticscholar.org |

Regiospecific Heteroalkylation Routes for Dihydroimidazole Derivatization

The N-alkylation of the dihydroimidazole ring is a key derivatization reaction for modifying the compound's properties. In unsymmetrically substituted dihydroimidazoles, controlling the regioselectivity of this reaction is crucial. The outcome of N-alkylation is influenced by several factors, including the electronic and steric properties of the substituents on the imidazole ring, the nature of the alkylating agent, and the reaction conditions (e.g., neutral vs. basic medium). otago.ac.nz

In unsymmetrical imidazoles under basic conditions, where the imidazole anion is the reacting species, both electronic and steric effects govern the site of alkylation. Electron-withdrawing groups on the ring direct the incoming electrophile to the more remote, less deactivated nitrogen atom. otago.ac.nz Steric hindrance also plays a significant role; larger substituents on the ring or bulkier alkylating agents favor substitution at the less sterically hindered nitrogen atom. otago.ac.nz

Under neutral conditions, the situation is more complex due to the presence of two tautomeric forms of the dihydroimidazole. The position of the tautomeric equilibrium, which is influenced by the electronic nature of the substituents, can dominate the product ratio. For instance, with an electron-withdrawing substituent at the 4-position, the 4-substituted tautomer may be more populated, leading to a higher proportion of the 1-alkyl-5-substituted product, even if that tautomer is kinetically less reactive. otago.ac.nz Various methods have been developed for N-alkylation, including the use of alkyl halides in the presence of bases like potassium hydroxide (B78521) impregnated on alumina, which allows for mild reaction conditions and good yields. ciac.jl.cn Metal-free N-allylation has also been achieved using Morita–Baylis–Hillman (MBH) alcohols and acetates, demonstrating regioselective substitution. beilstein-journals.org

Chemical Reactivity and Derivatization of 2 Cyclopentyl 4,5 Dihydro 1h Imidazole

Chemical Transformations of the Dihydroimidazole (B8729859) Ring System

The 4,5-dihydro-1H-imidazole, or 2-imidazoline, ring is a versatile heterocyclic system capable of undergoing various transformations. These reactions can involve the modification of the ring itself or the exocyclic C=N bond.

One significant transformation is ring-opening . The 2-imidazoline ring can be susceptible to hydrolysis, particularly under acidic or basic conditions, to yield N,N'-disubstituted ethylenediamines. The rate and mechanism of this hydrolysis can be influenced by the nature of the substituent at the 2-position. For instance, acid-catalyzed hydrolysis of imidazolines is a known reaction, and the stability of the ring is dependent on factors like the presence of bulky substituents which can increase hydrolytic stability. whiterose.ac.uk

Another important reaction is dehydrogenation or oxidation . 2-Imidazolines can be oxidized to the corresponding aromatic imidazole (B134444) derivatives. This transformation is a common strategy in the synthesis of substituted imidazoles. organic-chemistry.org Various oxidizing agents can be employed for this purpose, converting the dihydroimidazole ring into a more stable aromatic system.

Ring expansion reactions have also been reported for 2-imidazolines, although this is a less common transformation. Such reactions can lead to the formation of larger heterocyclic systems. researchgate.net Furthermore, the dihydroimidazole ring can undergo transformations to other heterocyclic systems. For example, fused imidazoles can be synthesized through intramolecular ring transformations of appropriately substituted precursors. clockss.org

| Transformation | Reagents/Conditions | Product Type |

| Ring-opening (Hydrolysis) | Acid or Base | N,N'-disubstituted ethylenediamine (B42938) |

| Dehydrogenation (Oxidation) | Oxidizing agents | Imidazole derivative |

| Ring Expansion | Specific reagents | Larger heterocycles |

| Ring Transformation | Intramolecular cyclization | Fused imidazoles |

Nucleophilic and Electrophilic Substitution Reactions on the Dihydroimidazole Core

The dihydroimidazole core of 2-Cyclopentyl-4,5-dihydro-1H-imidazole contains both nucleophilic and electrophilic centers, allowing for a range of substitution reactions.

Electrophilic Reactions: The nitrogen atoms in the dihydroimidazole ring possess lone pairs of electrons, making them nucleophilic and thus reactive towards electrophiles. N-alkylation and N-acylation are common reactions for 2-imidazolines. chemicalbook.com Reaction with alkyl halides or acyl chlorides will introduce substituents at one or both nitrogen atoms. The lone pair of electrons on the tertiary nitrogen of the imidazole ring can form a coordinate covalent bond with metal ions. jocpr.com Aryl imidazolylsulfonates have been shown to act as electrophilic partners in palladium-mediated cross-coupling reactions. researchgate.net

| Reaction Type | Reagent | Site of Reaction | Product |

| Nucleophilic Addition | Organometallic reagents (e.g., R-Li) | C2 of the imidazoline (B1206853) ring | 2,2-disubstituted imidazolidine |

| N-Alkylation | Alkyl halide (R-X) | N1 or N3 of the imidazoline ring | N-alkylated imidazoline |

| N-Acylation | Acyl chloride (RCOCl) | N1 or N3 of the imidazoline ring | N-acylated imidazoline |

| Coordination | Metal ions | N3 of the imidazoline ring | Metal complex |

Functionalization of the Cyclopentyl Substituent

The cyclopentyl group attached to the C2 position of the dihydroimidazole ring is an aliphatic moiety and can undergo reactions typical of cycloalkanes. While the cyclopentyl ring itself is relatively inert, functionalization can be achieved through various synthetic strategies.

One approach is to start with a pre-functionalized cyclopentane (B165970) derivative before the formation of the imidazoline ring. For instance, a cyclopentanecarboxylic acid or its derivative bearing other functional groups can be used as a precursor in the synthesis of the 2-imidazoline.

Alternatively, direct functionalization of the cyclopentyl ring in this compound can be challenging but may be possible through radical reactions. For example, free-radical halogenation could introduce a halogen atom onto the cyclopentyl ring, which can then be further manipulated through substitution or elimination reactions. However, such reactions may lack selectivity.

More controlled functionalization can be achieved by introducing activating groups. For example, if a derivative with a carbonyl group on the cyclopentyl ring were available, a wide range of alpha-functionalization reactions could be performed.

Derivatization for Advanced Functional Applications (e.g., Ligand Design)

2-Imidazoline derivatives are widely used as ligands in coordination chemistry and catalysis due to the presence of two nitrogen donor atoms. chemicalbook.com The derivatization of this compound can lead to the development of ligands with tailored electronic and steric properties for specific applications.

One common strategy is the introduction of functional groups on the nitrogen atoms of the imidazoline ring. For example, attaching chiral auxiliaries to the nitrogen atoms can create chiral ligands for asymmetric catalysis. Similarly, introducing coordinating groups, such as pyridyl or phosphino (B1201336) moieties, can lead to the formation of multidentate ligands capable of forming stable complexes with a variety of transition metals. nih.govrsc.org

The cyclopentyl group can also be modified to influence the properties of the resulting metal complexes. The steric bulk of the cyclopentyl group can affect the coordination geometry around the metal center and the catalytic activity of the complex. Functionalization of the cyclopentyl ring with donor atoms could also lead to the formation of hemilabile ligands, which can play a crucial role in catalytic cycles. The insertion of substituents such as cyclopentyl groups on related scaffolds has been shown to modulate the biological activity of the resulting compounds. mdpi.com

| Derivatization Strategy | Purpose | Potential Application |

| N-functionalization with chiral groups | Introduction of chirality | Asymmetric catalysis |

| N-functionalization with coordinating groups | Creation of multidentate ligands | Homogeneous catalysis, coordination polymers |

| Modification of the cyclopentyl group | Tuning steric and electronic properties | Fine-tuning of catalytic activity and selectivity |

| Introduction of donor atoms on the cyclopentyl ring | Creation of hemilabile ligands | Catalysis |

Understanding Reaction Mechanisms and Intermediates

The mechanisms of reactions involving 2-imidazolines have been a subject of study. For instance, the hydrolysis of imidazolines is understood to proceed through a tetrahedral intermediate formed by the addition of water to the C=N bond. whiterose.ac.uk The stability of this intermediate and the rate-determining step can be influenced by the pH of the medium and the nature of the substituents. whiterose.ac.ukresearchgate.net

In the context of ligand synthesis, the reaction of nitriles with diamines to form 2-imidazolines is a well-established method. The mechanism involves the activation of the nitrile, followed by nucleophilic attack of the diamine and subsequent cyclization. Iron-catalyzed synthesis of imidazolines has been shown to proceed through a multicomponent redox reaction involving the interception of a radical intermediate. rsc.org

Computational studies can provide valuable insights into the reaction mechanisms and the stability of intermediates. mdpi.comrsc.orgmdpi.com Density Functional Theory (DFT) calculations can be used to model the transition states of various reactions and to understand the electronic factors that govern the reactivity of the 2-imidazoline ring and the cyclopentyl substituent.

Spectroscopic Data for this compound Not Publicly Available

Efforts to locate specific research findings and data for the Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR), Vibrational Spectroscopy (Infrared and Raman), and Mass Spectrometry (MS) of this particular compound have been unsuccessful.

Consequently, the requested article focusing on the spectroscopic characterization and structural elucidation of this compound, including data tables and detailed research findings, cannot be generated at this time due to the absence of the necessary foundational data.

Spectroscopic Characterization and Structural Elucidation of 2 Cyclopentyl 4,5 Dihydro 1h Imidazole

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Comprehensive searches of scientific literature and chemical databases did not yield specific electronic absorption (UV-Vis) or emission (fluorescence) spectroscopic data for 2-Cyclopentyl-4,5-dihydro-1H-imidazole. While spectroscopic properties of various imidazole (B134444) and imidazoline (B1206853) derivatives are documented, the electronic transitions and fluorescence characteristics unique to the 2-cyclopentyl substituted compound are not presently available in the reviewed literature.

Table 1: Electronic Spectroscopy Data for this compound

| Parameter | Value |

| UV-Vis Absorption | |

| λmax (nm) | Data not available |

| Molar Absorptivity (ε) | Data not available |

| Fluorescence Emission | |

| Excitation λ (nm) | Data not available |

| Emission λ (nm) | Data not available |

| Quantum Yield (Φ) | Data not available |

X-ray Crystallography for Solid-State Molecular Architecture

A detailed search for single-crystal X-ray diffraction studies on this compound did not uncover any published crystal structures. Consequently, precise data regarding its solid-state molecular architecture, including bond lengths, bond angles, crystal system, and space group, remain undetermined. Although crystallographic data for other substituted 2-imidazoline compounds exist, such information for the title compound is not available in the current body of scientific literature.

Table 2: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

Elemental Analysis for Empirical Formula Confirmation

Specific elemental analysis data for this compound could not be located in the reviewed scientific literature. The theoretical elemental composition, based on its molecular formula (C₈H₁₄N₂), can be calculated. However, experimental findings to confirm these theoretical values are not publicly documented.

Table 3: Elemental Analysis Data for this compound

| Element | Theoretical % | Experimental % |

| Carbon (C) | 69.52 | Data not available |

| Hydrogen (H) | 10.21 | Data not available |

| Nitrogen (N) | 20.27 | Data not available |

Theoretical and Computational Studies of 2 Cyclopentyl 4,5 Dihydro 1h Imidazole

Quantum Mechanical Calculations for Electronic Structure and Properties

Quantum mechanical calculations are fundamental to modern chemical research, enabling the prediction of various molecular properties with high accuracy. These calculations have been extensively applied to imidazole (B134444) derivatives to elucidate their electronic structures.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. It has been successfully applied to various imidazole derivatives to determine optimized geometries, electronic properties, and thermodynamic stability. mdpi.comorientjchem.org For instance, DFT calculations, often using the B3LYP functional with basis sets like 6-31G or 6-311G(d,p), have been employed to analyze the structures of compounds similar to 2-Cyclopentyl-4,5-dihydro-1H-imidazole. mdpi.com These studies provide detailed information on bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data where available. mdpi.com

Natural Bond Orbital (NBO) analysis, another tool used in conjunction with DFT, helps in understanding charge distribution and intramolecular interactions, such as delocalization of electron density, which contributes to the molecule's stability. nih.gov

Computational methods are invaluable for predicting spectroscopic data, which aids in the characterization of newly synthesized compounds.

Vibrational Frequencies: Theoretical calculations of vibrational frequencies using DFT can be correlated with experimental FT-IR and Raman spectra. nih.govresearchgate.net For the related compound 2-Phenyl-4,5-dihydro-1H-imidazole, theoretical vibrational wavenumbers were calculated to understand its ground state vibrations. researchgate.net Such analyses help in assigning specific vibrational modes to the observed spectral bands. nih.gov

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is another significant application of quantum mechanical calculations. mdpi.com The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, allows for the calculation of NMR shielding tensors. orientjchem.orgrsc.org These theoretical shifts can be compared with experimental data to confirm the structure of imidazole derivatives. rsc.orgresearchgate.net Machine learning and deep learning algorithms are also emerging as powerful tools for the rapid and accurate prediction of NMR chemical shifts for small organic molecules. mdpi.comnih.gov

A summary of computational methods used for spectroscopic predictions in related imidazole compounds is presented below.

| Spectroscopic Parameter | Computational Method | Typical Basis Set | Application |

| Vibrational Frequencies | DFT (B3LYP) | 6-311G(d,p) | Assignment of FT-IR and Raman spectral bands mdpi.com |

| NMR Chemical Shifts | GIAO / DFT | 6-31G | Structural confirmation and analysis of tautomeric forms orientjchem.orgrsc.org |

Conformational Analysis and Potential Energy Surface Exploration

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and conformational flexibility. Conformational analysis of this compound would involve identifying the most stable arrangements of the cyclopentyl group relative to the dihydroimidazole (B8729859) ring.

Potential Energy Surface (PES) scans are performed computationally to explore the energy changes associated with the rotation around specific bonds. For example, a PES scan was performed for the C3-C4-C5-H15 dihedral angle in 2-Phenyl-4,5-dihydro-1H-imidazole to understand its conformational preferences. For 2-p-Tolyl-4,5-dihydro-1H-imidazole, crystallographic studies revealed that the five- and six-membered rings are nearly co-planar, with a small dihedral angle of 3.56 (8)°. nih.govnih.gov Such studies are crucial for identifying the global minimum energy conformation and understanding the energy barriers between different conformers.

Computational Elucidation of Reaction Mechanisms and Kinetics

Computational chemistry is a key tool for investigating the pathways of chemical reactions, identifying transition states, and calculating activation energies. Studies on related dihydroimidazole systems have explored their reactivity. For example, the reaction of lithiated 4,4,5,5-tetramethyl-4,5-dihydro-1H-imidazol-1-oxyl 3-oxide, a paramagnetic carbanion, with aldonitrones of the imidazole series has been investigated. nih.gov Such studies help to understand the nucleophilic attachment mechanisms and the formation of subsequent products. nih.gov DFT and ab initio calculations can also shed light on the intramolecular exchange interactions in resulting radical species. nih.gov

Molecular Modeling and Docking for Intermolecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a ligand might interact with a biological target, such as a protein or enzyme.

Numerous docking studies have been performed on various imidazole derivatives to explore their potential as antimicrobial or anticancer agents. researchgate.netnih.govresearchgate.net These studies typically involve docking the imidazole compound into the active site of a target protein to predict binding affinity (measured in kcal/mol) and identify key intermolecular interactions like hydrogen bonds and hydrophobic interactions. researchgate.netnih.gov For example, new imidazole derivatives have been docked against the enzyme L-glutamine: D-fructose-6-phosphate amidotransferase to assess their potential as antimicrobial agents. researchgate.netarabjchem.org The results from these simulations can guide the synthesis of more potent and selective inhibitors. researchgate.net

Thermodynamic and Kinetic Modeling

Computational methods can predict key thermodynamic properties, providing insights into the stability and reactivity of molecules. For imidazole derivatives, DFT calculations have been used to determine thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy. mdpi.comorientjchem.org These calculations can help predict the spontaneity of reactions and the relative stability of different isomers or conformers. Kinetic modeling, on the other hand, focuses on the rates of chemical reactions, often involving the calculation of activation energies derived from the transition state structures.

Coordination Chemistry and Ligand Applications of 2 Cyclopentyl 4,5 Dihydro 1h Imidazole Derivatives

Role of Dihydroimidazole (B8729859) as an N-Donor Ligand

The 4,5-dihydro-1H-imidazole ring is a five-membered heterocyclic system containing two nitrogen atoms. In its role as a ligand, the imine nitrogen atom (HC=N-CH) is the primary coordination site, acting as a Lewis base that donates a lone pair of electrons to a metal center. This interaction forms a coordinate covalent bond, making dihydroimidazoles effective N-donor ligands.

The fundamental characteristics of dihydroimidazole as an N-donor ligand include:

Sigma-Donation: The imine nitrogen acts as a pure sigma-donor, contributing electron density to the metal. This property is crucial for stabilizing the metal center in various oxidation states. The basicity of the imidazole (B134444) core is intermediate between that of pyridine (B92270) and ammonia, influencing its donor strength.

Steric Influence: The cyclopentyl group at the 2-position imparts specific steric bulk around the metal's coordination sphere. This steric hindrance can influence the geometry of the resulting metal complex, the number of ligands that can coordinate, and the reactivity of the complex in catalytic cycles.

Structural Versatility: The dihydroimidazole nucleus can be derivatized at multiple positions, allowing for the generation of a wide array of ligands with tailored properties. This versatility is a key reason for their widespread use in the design of metal-organic frameworks and discrete coordination complexes.

The coordination of dihydroimidazole ligands to transition metals like copper, nickel, zinc, and cobalt has been widely reported, leading to the formation of stable complexes with diverse geometries, including tetrahedral, square planar, and octahedral arrangements.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 2-cyclopentyl-4,5-dihydro-1H-imidazole derivatives typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent.

A general synthetic procedure is as follows:

An alcoholic solution of a metal salt, such as copper(II) chloride or nickel(II) chloride, is prepared.

The this compound ligand is dissolved in the same or a miscible solvent and added to the metal salt solution, often in a 2:1 ligand-to-metal molar ratio.

The reaction mixture is stirred, sometimes with gentle heating, to facilitate the formation of the complex.

The resulting metal complex, which may precipitate out of the solution upon formation or cooling, is then isolated by filtration, washed, and dried.

The characterization of these newly synthesized complexes is crucial to determine their structure, composition, and properties. A combination of spectroscopic and analytical techniques is employed for this purpose.

| Technique | Information Obtained | Typical Observations |

|---|---|---|

| Elemental Analysis (C, H, N) | Determines the empirical formula and confirms the ligand-to-metal stoichiometry. | Experimental percentages of C, H, and N align with calculated values for the proposed complex formula. |

| Infrared (IR) Spectroscopy | Identifies the coordination of the ligand to the metal center. | A shift in the C=N stretching frequency of the dihydroimidazole ring upon coordination. The appearance of new bands in the far-IR region corresponding to metal-nitrogen (M-N) bonds. |

| UV-Visible Spectroscopy | Provides information about the electronic transitions within the complex and helps to infer the coordination geometry (e.g., octahedral, tetrahedral). | Appearance of d-d transition bands that are characteristic of the specific metal ion and its coordination environment. |

| 1H and 13C NMR Spectroscopy | Confirms the structure of the ligand within the complex (for diamagnetic complexes). | Shifts in the proton and carbon signals of the dihydroimidazole ring upon coordination to the metal. |

| Magnetic Susceptibility | Determines the number of unpaired electrons on the metal ion, which helps to elucidate the geometry and electronic structure of the complex. | Measured magnetic moment corresponds to the expected value for a specific geometry (e.g., high-spin octahedral Ni(II) vs. square planar Ni(II)). |

| X-ray Crystallography | Provides the definitive solid-state structure, including bond lengths, bond angles, and overall molecular geometry. | Precise determination of the coordination environment around the metal center, confirming the N-donor role of the ligand. |

Utilization as Precursors for N-Heterocyclic Carbenes (NHCs) in Catalysis

Dihydroimidazoles are crucial precursors for the synthesis of N-heterocyclic carbenes (NHCs), a class of ligands that has revolutionized the field of catalysis. NHCs are known for their strong σ-donating properties and their ability to form highly stable bonds with transition metals, often leading to catalysts with enhanced stability and activity compared to traditional phosphine-based systems.

The conversion of a this compound derivative into an NHC ligand for catalysis involves a two-step process:

Formation of the Imidazolinium Salt (NHC Precursor): The dihydroimidazole is N-alkylated or N-arylated to form the corresponding imidazolinium salt. This is typically achieved by reacting the dihydroimidazole with an alkyl halide. This step is critical as it introduces the second substituent on the nitrogen atoms and creates the C2-proton, which is acidic.

Generation of the NHC and Complexation: The imidazolinium salt is deprotonated at the C2 position (the carbon between the two nitrogen atoms) using a strong base. This generates the free NHC, which is a highly reactive species. In the presence of a metal precursor, the NHC readily coordinates to the metal center to form a stable NHC-metal complex. Alternatively, the reaction can be performed via transmetalation, for instance, from a silver-NHC complex.

These NHC-metal complexes, derived from dihydroimidazole precursors, are highly effective catalysts for a wide range of organic transformations, including C-C and C-heteroatom bond-forming reactions. The strong metal-carbon bond imparts high thermal stability and resistance to oxidation to the catalyst.

Design of Chiral Dihydroimidazole Ligands for Asymmetric Catalysis

The design of chiral ligands is fundamental to the field of asymmetric catalysis, which aims to produce enantiomerically pure compounds. Chiral dihydroimidazole (imidazoline) ligands, as structural analogs of the highly successful oxazoline (B21484) ligands, have emerged as a powerful and versatile class of "privileged ligands" for a multitude of metal-catalyzed asymmetric reactions.

The introduction of chirality into a this compound ligand is typically achieved by synthesizing it from enantiopure building blocks, such as chiral 1,2-diamines. This places stereogenic centers on the backbone of the dihydroimidazole ring, which can effectively control the stereochemical outcome of a catalytic reaction.

Key aspects of their design and application include:

Modular Construction: The structure of these ligands can be systematically varied. The substituent at the 2-position (cyclopentyl), the groups on the nitrogen atoms, and the substituents on the chiral backbone can all be modified to fine-tune the steric and electronic properties of the ligand for a specific catalytic transformation.

C₂-Symmetry: Many successful chiral ligands, including bis(dihydroimidazole) derivatives, possess a C₂ axis of symmetry. This symmetry reduces the number of possible transition states in a catalytic cycle, which can simplify analysis and often leads to higher enantioselectivity.

Nonsymmetrical Ligands: More recently, nonsymmetrical ligands that combine a dihydroimidazole moiety with another donor group (e.g., a phosphine, creating P,N-ligands) have been developed. These ligands can offer unique reactivity and selectivity profiles that are not achievable with symmetrical ligands.

Chiral metal complexes incorporating dihydroimidazole ligands have been successfully applied in a variety of important asymmetric reactions.

| Asymmetric Reaction | Metal | Typical Substrates | Reference |

|---|---|---|---|

| Friedel-Crafts Alkylation | Cu(II), Zn(II) | Indoles and β-nitrostyrenes | |

| Hydrogenation | Ir(I), Rh(I) | Olefins and imines | |

| Allylic Substitution | Pd(0) | Allylic acetates and malonates | |

| Henry Reaction | Cu(II) | Aldehydes and nitromethane | |

| Cycloaddition Reactions | Various | Dienes and dienophiles |

The success of these ligands lies in their ability to create a well-defined chiral environment around the metal center, which directs the approach of the substrates and selectively favors the formation of one enantiomer of the product over the other.

Advanced Research Avenues and Future Outlook for 2 Cyclopentyl 4,5 Dihydro 1h Imidazole

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 2-imidazolines has traditionally involved the condensation of 1,2-diamines with nitriles or esters, often requiring high temperatures and acid catalysis. wikipedia.org A convenient method for converting nitriles to imidazolines utilizes ethylenediamine (B42938) and trimethylaluminum (B3029685). nih.gov However, future research is increasingly focused on developing greener, more efficient, and sustainable synthetic protocols. organic-chemistry.org

Modern synthetic strategies are moving towards milder reaction conditions, reduced waste, and the use of environmentally benign reagents. researchgate.netnih.gov Methodologies that eliminate the need for harsh chemicals and simplify purification are highly desirable. scispace.com Research avenues for synthesizing 2-Cyclopentyl-4,5-dihydro-1H-imidazole could adapt emerging techniques such as:

Catalytic Processes: Employing reusable catalysts like zeolites or metal-organic frameworks (MOFs) can enhance reaction efficiency under solvent-free conditions. mdpi.com

Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times and improve yields for imidazoline (B1206853) synthesis. researchgate.net

One-Pot, Multi-Component Reactions (MCRs): These reactions improve atom economy and operational simplicity by combining multiple reactants in a single step. acs.orgresearchgate.net

Green Oxidants: Using oxidants like hydrogen peroxide with a substoichiometric amount of a catalyst like sodium iodide offers an environmentally friendly alternative to traditional halide reagents for syntheses starting from aldehydes. organic-chemistry.org

A comparative overview of potential synthetic approaches is presented below.

Expanding the Scope of Catalytic Applications Beyond Existing Paradigms

The 2-imidazoline scaffold is a privileged structure in homogeneous catalysis, often used as a ligand for transition metals. researchgate.netwikipedia.org The nitrogen atoms in the ring provide excellent coordination sites, and substituents on these nitrogens can be modified to fine-tune the electronic and steric properties of the resulting catalyst. wikipedia.org While this compound itself has an unsubstituted backbone, its potential as a precursor to more complex ligands is significant.

Future research could explore its role in:

N-Heterocyclic Carbene (NHC) Precursors: The dihydroimidazole (B8729859) ring is the direct precursor to saturated NHCs, which are powerful ligands in organometallic chemistry. Alkylation followed by deprotonation of the this compound would yield an unsymmetrical saturated NHC, with the cyclopentyl group providing specific steric bulk to influence catalytic activity and selectivity.

Asymmetric Catalysis: Chiral derivatives of 2-imidazolines are effective ligands in a variety of asymmetric reactions. researchgate.net Future work could involve synthesizing chiral versions of this compound, for example, by starting with a chiral diamine, and applying these new ligands in reactions like asymmetric allylic substitutions or Henry reactions. wikipedia.org

Organocatalysis: The basicity and nucleophilicity of the imidazoline ring, along with the Brønsted acidity of its protonated form, make it a candidate for applications in organocatalysis. researchgate.net

Integration of this compound into Complex Supramolecular Architectures

Supramolecular chemistry relies on non-covalent interactions to assemble molecules into larger, ordered structures. The 2-imidazoline core is well-suited for this purpose due to its hydrogen bonding capabilities. mdpi.com Crystal structure analyses of similar 2-substituted dihydroimidazoles reveal the prevalence of intermolecular N—H⋯N hydrogen bonds, which link molecules into one-dimensional chains. nih.gov

The structure of this compound offers specific features for designing supramolecular assemblies:

Hydrogen Bonding: The N-H group acts as a hydrogen bond donor, while the imine nitrogen serves as an acceptor. This predictable interaction can be used to form tapes, chains, or more complex networks. nih.govrsc.org The potential for imidazole-imidazolium hydrogen bonding, a strong interaction observed in biological systems, could also be explored by controlling the protonation state. nih.govnih.govbiorxiv.org

Steric and Hydrophobic Effects: The cyclopentyl group introduces a bulky, hydrophobic element that will influence molecular packing in the solid state. This can be exploited to direct the formation of specific crystal structures or to create channels and pores in the resulting material.

Coordination Chemistry: The nitrogen atoms can coordinate with metal ions, enabling the construction of coordination polymers and metal-organic frameworks (MOFs). researchgate.net The choice of metal and the geometry of the ligand would dictate the dimensionality and properties of the final architecture.

Comprehensive Structure-Property Relationship Studies in Advanced Materials Science

Understanding how the molecular structure of this compound and its derivatives dictates their macroscopic properties is crucial for designing new functional materials. The field of materials science could benefit from systematic studies that correlate structural modifications with changes in physical and chemical properties.

Key research avenues include:

Liquid Crystals: By attaching long alkyl chains to the imidazoline ring, it may be possible to induce liquid crystalline (mesogenic) behavior. espublisher.com The interplay between the rigid heterocyclic core and flexible aliphatic chains is a well-known strategy for creating mesogens. The cyclopentyl group would add a unique lateral steric component influencing the mesophase properties.

Photochromic Materials: Integrating photo-responsive units, such as an azobenzene (B91143) group, with the imidazoline scaffold could lead to materials whose properties (e.g., color, conformation) can be reversibly controlled by light. espublisher.com

Corrosion Inhibitors: Imidazoline derivatives are known to be effective corrosion inhibitors, adsorbing onto metal surfaces via the nitrogen atoms of the heterocyclic ring. researchgate.net The cyclopentyl group could enhance this property by increasing the surface coverage and creating a more robust hydrophobic barrier. Structure-property studies would involve synthesizing a series of 2-alkyl-dihydroimidazoles to determine how the size and nature of the alkyl group affect inhibition efficiency.

Synergistic Approaches Combining Experimental and Computational Chemistry for Predictive Design

The integration of computational chemistry with experimental synthesis and characterization offers a powerful paradigm for the rational design of new molecules with targeted functionalities. mdpi.comnih.gov For this compound, this synergistic approach can accelerate discovery and provide deep mechanistic insights.

Future directions should focus on:

Quantum Chemical Calculations: Density Functional Theory (DFT) can be used to predict molecular geometries, electronic structures, and reactivity indices. researchgate.nettandfonline.comnih.gov These calculations can help understand the stability of different conformers, predict the sites most likely to engage in intermolecular interactions, and estimate properties like HOMO-LUMO energy gaps, which relate to electronic behavior. tandfonline.comnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of molecules over time, providing insights into the stability of supramolecular assemblies or the adsorption of inhibitor molecules on a metal surface. researchgate.net

Predictive Modeling for Catalysis: Computational methods can be used to model the transition states of catalytic reactions involving ligands derived from this compound. acs.orgresearchgate.net This allows for the in-silico screening of various ligand modifications to predict which will lead to the most efficient or selective catalyst, thereby guiding synthetic efforts. semanticscholar.org For instance, DFT calculations can explain differences in the reactivity of various derivatives, saving significant experimental time. acs.org

By combining theoretical predictions with empirical results, researchers can establish robust structure-activity relationships (QSAR) and accelerate the development of novel materials and catalysts based on the this compound scaffold. mdpi.com

Table of Mentioned Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.